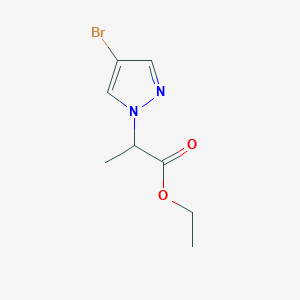

ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromopyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOJPCJNZNNSHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501258035 | |

| Record name | Ethyl 4-bromo-α-methyl-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51292-41-2 | |

| Record name | Ethyl 4-bromo-α-methyl-1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51292-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-α-methyl-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of pyrazole, followed by esterification. The reaction typically starts with the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 4-bromo-1H-pyrazole is then reacted with ethyl 2-bromoacetate under basic conditions, such as using potassium carbonate (K2CO3) in acetonitrile, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium.

Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Ester Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may use sodium hydroxide (NaOH)

Major Products

Substitution Reactions: Products include substituted pyrazoles with various functional groups.

Oxidation and Reduction: Products include oxides and dehalogenated pyrazoles.

Ester Hydrolysis: The major product is 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Scientific Research Applications

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound’s interactions with molecular targets can lead to the modulation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

*Estimated based on methyl analog .

Key Observations:

- Bromine Substitution : The 4-bromo group on the pyrazole ring is a common feature in bioactive compounds (e.g., sulfonamide derivatives in ), where bromine enhances electrophilic reactivity or binding interactions .

NMR Characterization:

- In analogs like 2-(2-(4-fluorophenyl)hydrazono)propanoate, methyl protons resonate at δ 1.91 (s, 3H), while ethyl ester protons in the target compound would likely appear as δ 1.2–1.4 (t, CH₂CH₃) and δ 4.1–4.3 (q, OCH₂) .

- Bulkier substituents (e.g., sulfonamide groups in ) shift aromatic protons upfield (e.g., δ 7.56–8.10 for aryl hydrogens) .

Biological Activity

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a pyrazole derivative notable for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a bromine atom at the 4-position of the pyrazole ring and an ethyl ester group, significantly influences its reactivity and interactions with biological targets.

- Molecular Formula: C₈H₁₁BrN₂O₂

- Molecular Weight: 247.09 g/mol

- Structural Features:

- Presence of bromine enhances reactivity.

- Ethyl ester group increases solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The compound can function as both an inhibitor and an activator , depending on the biological context:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes, impacting metabolic pathways crucial for disease progression.

- Receptor Modulation: The compound can bind to receptor sites, altering cellular signaling pathways and gene expression.

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity: Preliminary studies indicate that this compound may inhibit pathways involved in tumor growth.

- Anti-inflammatory Effects: Its ability to modulate enzyme activity suggests potential use in managing inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Enzyme Inhibition:

-

Cellular Signaling Modulation:

- Research indicated that this compound affects signaling pathways related to apoptosis and cell proliferation, suggesting its role in cancer therapy .

-

Comparative Analysis:

- Compared to structurally similar compounds like ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, the brominated version showed enhanced reactivity and biological potency due to the larger size and electronegativity of bromine .

Data Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₈H₁₁BrN₂O₂ | Bromine atom; enhances reactivity |

| Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate | C₈H₁₁ClN₂O₂ | Chlorine atom; less reactive than bromine |

| Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)propanoate | C₈H₁₁FN₂O₂ | Fluorine atom; smaller size affects reactivity |

| Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate | C₈H₁₁IN₂O₂ | Iodine atom; larger size but less stable |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be standardized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-bromo-1H-pyrazole with ethyl 2-bromopropanoate under basic conditions (e.g., triethylamine in ethanol) facilitates alkylation at the pyrazole nitrogen. Optimization of solvent polarity, temperature (40–60°C), and stoichiometric ratios (1:1.2 pyrazole:alkylating agent) improves yields . Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the pyrazole ring substitution pattern and ester functionality. The 4-bromo substituent causes distinct deshielding (~8.5 ppm for pyrazole protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 287.0) and bromine isotopic patterns .

- IR : Stretching frequencies for C=O (ester, ~1730 cm) and C-Br (~600 cm) confirm functional groups .

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

- Methodology : Use factorial designs to test variables like temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading. For instance, a 2 factorial design evaluates interactions between variables, reducing trial runs by 50% while identifying optimal conditions (e.g., 60°C, ethanol, 1.5 eq. base) . Response surface methodology (RSM) further refines yields .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction pathways for modifying the pyrazole core?

- Methodology : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for bromine substitution or ester hydrolysis. Tools like Gaussian or ORCA simulate electron density maps, guiding regioselective modifications (e.g., introducing substituents at the pyrazole 3- or 5-positions) . Coupling with molecular dynamics (MD) predicts solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Contradiction : Discrepancies in H NMR splitting patterns may arise from dynamic rotational isomerism of the ester group.

- Resolution : Variable-temperature NMR (VT-NMR) at –20°C to 80°C stabilizes conformers, clarifying splitting .

- Cross-Validation : Compare computed NMR chemical shifts (via ACD/Labs or ChemDraw) with experimental data to identify outliers .

Q. How can membrane separation technologies improve purification of this compound?

- Methodology : Nanofiltration membranes (e.g., polyamide, MWCO 300 Da) selectively retain unreacted pyrazole derivatives while allowing the ester product to permeate. Process parameters like transmembrane pressure (3–5 bar) and pH (neutral to avoid ester hydrolysis) are optimized using DoE .

Q. What advanced techniques analyze the compound’s reactivity in metal-catalyzed cross-coupling reactions?

- Methodology :

- Kinetic Studies : Monitor Suzuki-Miyaura coupling (e.g., with phenylboronic acid) via in situ IR or GC-MS to track Pd-catalyzed C-C bond formation .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Pd complexes) to identify steric effects from the bromine substituent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.